5(Z),11(Z),14(Z)-Eicosatrienoic acid, also known as Sciadonic Acid, is a C20:3 polyunsaturated fatty acid (PUFA) distinguished by its non-methylene-interrupted (NMI) double bond structure at positions 5, 11, and 14. This configuration is fundamentally different from common methylene-interrupted PUFAs like arachidonic acid or Mead acid. This structural distinction is the primary determinant of its unique metabolic fate and biological activity, as it is not a direct precursor for arachidonic acid synthesis in animals and interacts differently with key enzymes in eicosanoid pathways. Its procurement is typically driven by the need to study lipid signaling pathways while avoiding the production of conventional pro-inflammatory mediators or to investigate the specific effects of NMI-PUFAs.
Substituting 5(Z),11(Z),14(Z)-Eicosatrienoic acid with other C20 PUFAs like arachidonic acid (AA), Mead acid, or Dihomo-γ-linolenic acid (DGLA) will lead to fundamentally different experimental outcomes. The absence of a double bond at the Δ8 position prevents its conversion into the potent pro-inflammatory eicosanoids (prostaglandins, leukotrienes) typically derived from AA. Instead of serving as a direct substrate for these pathways, it acts as a competitive modulator, displacing AA from phospholipid pools and thereby reducing the substrate available for enzymes like cyclooxygenase (COX) and lipoxygenase. This makes it unsuitable as a drop-in replacement for AA in inflammation studies and conversely makes AA an inappropriate substitute when the goal is to study non-canonical lipid signaling or to reduce the background of classical eicosanoids.
In HepG2 cells, 5(Z),11(Z),14(Z)-Eicosatrienoic acid demonstrates preferential incorporation into phosphatidylinositol (PtdIns), reaching 27.4% of total fatty acids in this phospholipid fraction. This behavior is similar to that of the key signaling precursor, arachidonic acid (AA), which reached 35.8% in PtdIns under parallel conditions. In contrast, other PUFAs such as eicosapentaenoic acid (EPA) do not accumulate in the PtdIns fraction and tend to be excluded. This selective enrichment allows the targeted compound to effectively displace AA from PtdIns, a critical precursor pool for bioactive lipids.
| Evidence Dimension | Incorporation into Phosphatidylinositol (PtdIns) fraction of HepG2 cells |
| Target Compound Data | 27.4% of total fatty acids |
| Comparator Or Baseline | Arachidonic Acid: 35.8%; Eicosapentaenoic Acid (EPA): Does not accumulate |
| Quantified Difference | Approaches the high incorporation level of AA, while other PUFAs like EPA are excluded. |
| Conditions | Supplementation in HepG2 cell culture. |
This selective PtdIns incorporation makes it a precise tool for modifying signal transduction pathways that rely on PtdIns-derived mediators, a function not shared by substitutes like EPA.
In murine RAW264.7 macrophages, pre-incubation with 5(Z),11(Z),14(Z)-Eicosatrienoic acid leads to a significant reduction in the output of key pro-inflammatory mediators. Specifically, it decreased the production of prostaglandin E2 (PGE2) by 29% and nitric oxide (NO) by 31%. This effect is linked to its ability to be incorporated into cellular phospholipids, thereby reducing the available pool of the canonical precursor, arachidonic acid, and downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
| Evidence Dimension | Reduction of LPS-stimulated pro-inflammatory mediators |
| Target Compound Data | 29% decrease in PGE2; 31% decrease in NO |
| Comparator Or Baseline | Implicit baseline of arachidonic acid-driven inflammation in control cells. |
| Quantified Difference | Significant reduction in key inflammatory outputs. |
| Conditions | Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). |
For studies requiring the modulation of inflammation, this compound provides a quantifiable way to reduce specific inflammatory pathways, an effect not achievable by using arachidonic acid itself.
The structural differences between eicosatrienoic acid isomers are critical for their processing by the leukotriene pathway. While 5,8,11-eicosatrienoic acid (Mead acid) is readily converted to Leukotriene A3 (LTA3), its subsequent conversion to the potent chemoattractant LTB3 is highly inefficient. In contrast, the conversion of arachidonic acid to LTA4 and then LTB4 is efficient. The structural configuration of 5,11,14-eicosatrienoic acid, lacking the methylene-interrupted 5,8,11-motif, makes it a poor substrate for the initial 5-lipoxygenase action required to start this cascade, unlike Mead acid or arachidonic acid.
| Evidence Dimension | Substrate suitability for the 5-lipoxygenase/LTA hydrolase pathway |
| Target Compound Data | Poor substrate due to non-methylene-interrupted structure. |
| Comparator Or Baseline | Mead Acid (5,8,11-eicosatrienoic acid): Readily forms LTA3 but not LTB3. Arachidonic Acid: Readily forms LTA4 and LTB4. |
| Quantified Difference | Qualitative difference in pathway engagement based on double bond positioning. |
| Conditions | In vitro enzymatic assays with 5-lipoxygenase and LTA-hydrolase. |
This compound should be selected when the experimental goal is to avoid the generation of confounding leukotrienes, a choice that cannot be fulfilled by using Mead acid or arachidonic acid.
Where the research goal is to probe the role of fatty acid composition in phosphatidylinositol-based signaling without triggering the downstream production of prostaglandins and leukotrienes from arachidonic acid. Its ability to effectively replace arachidonic acid in PtdIns makes it a specific tool for decoupling these interconnected pathways.
For use in cell culture systems to create a membrane environment that is poor in arachidonic acid, thereby reducing the background synthesis of pro-inflammatory mediators like PGE2. This is critical for assays where the endogenous production of eicosanoids could confound the measurement of other inflammatory or signaling pathways.
As a structurally related but metabolically distinct negative control in studies of enzymes that specifically recognize the 1,4-diene motif of common PUFAs, such as cyclooxygenases and lipoxygenases. Its use can help confirm that an observed biological effect is specifically due to the metabolites of arachidonic or other methylene-interrupted fatty acids.